A Technical Guide to Peramine Hydrochloride Salt-d3: Structure and Application in Quantitative Analysis
A Technical Guide to Peramine Hydrochloride Salt-d3: Structure and Application in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Peramine Hydrochloride Salt-d3, a deuterated isotopologue of the natural alkaloid peramine. While this document details its chemical structure and primary application as an internal standard in mass spectrometry-based quantitative analysis, it is important to note that a specific, published experimental protocol detailing the use of Peramine Hydrochloride Salt-d3 was not identified in a comprehensive literature review. Therefore, this guide presents a representative, state-of-the-art liquid chromatography-mass spectrometry (LC-MS) method for the quantification of peramine, for which Peramine Hydrochloride Salt-d3 would be the ideal internal standard.
Chemical Structure and Properties of Peramine Hydrochloride Salt-d3
Peramine Hydrochloride Salt-d3 is the deuterated form of Peramine Hydrochloride, an alkaloid produced by endophytic fungi of the genus Epichloë, which are commonly found in grasses like perennial ryegrass (Lolium perenne)[1]. The parent compound, peramine, is known for its insect antifeedant properties[1]. The deuterated form is synthesized for use in analytical chemistry.
Chemical Identity:
| Property | Value |
| Chemical Name | N-[3-(1,2-Dihydro-2-methyl-d3-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-guanidine Hydrochloride |
| Molecular Formula | C₁₂H₁₅D₃ClN₅O |
| Molecular Weight | 286.78 g/mol |
| CAS Number (Unlabeled) | 102482-94-0 (for the non-deuterated free base) |
| Canonical SMILES | NC(NCCCC(N(C([2H])([2H])[2H])C1=O)=CN2C1=CC=C2)=N.Cl |
| Primary Application | Internal standard for quantitative analysis by mass spectrometry[2]. |
The deuterium atoms are typically located on the methyl group, providing a stable isotopic label with a mass shift that allows for its differentiation from the endogenous, non-labeled peramine in a sample by a mass spectrometer.
The Role of Deuterated Internal Standards in Quantitative Analysis
In quantitative mass spectrometry, particularly LC-MS, deuterated compounds like Peramine Hydrochloride Salt-d3 are considered the gold standard for internal standards. Their utility stems from the fact that their chemical and physical properties are nearly identical to their non-labeled counterparts. This ensures that they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer's ion source. By adding a known amount of the deuterated standard to a sample, any variations in sample preparation, injection volume, or instrument response can be normalized, leading to highly accurate and precise quantification of the target analyte (peramine).
Below is a conceptual workflow illustrating the use of a deuterated internal standard in a typical quantitative LC-MS experiment.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Representative Experimental Protocol: Quantification of Peramine in Plant Tissue
The following protocol is adapted from a validated LC-MS method for the quantification of peramine in perennial ryegrass, as described by Vassiliadis et al. (2019)[1]. While the original study utilized an external standard for quantification, Peramine Hydrochloride Salt-d3 would be the ideal internal standard to be incorporated into this workflow.
3.1. Sample Preparation
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Homogenization: Freeze-dry plant tissue samples and grind to a fine powder.
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Internal Standard Spiking: To a known mass of the powdered sample (e.g., 100 mg), add a specific volume of a stock solution of Peramine Hydrochloride Salt-d3 in a suitable solvent (e.g., methanol) to achieve a final concentration relevant to the expected analyte concentration range.
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Extraction:
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Add an extraction solvent (e.g., 2 mL of 70% methanol in water) to the sample.
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Vortex thoroughly and sonicate for 30 minutes.
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Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
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Collect the supernatant.
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Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.
3.2. LC-MS/MS Analysis
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Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
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Chromatographic Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 1.9 µm particle size) is suitable for separation[2].
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Mobile Phases:
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
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Mass Spectrometry:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transition for Peramine: Precursor ion (Q1) m/z → Product ion (Q3) m/z.
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MRM Transition for Peramine-d3: Precursor ion (Q1) m/z → Product ion (Q3) m/z (shifted by +3 Da compared to peramine).
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The specific MRM transitions would need to be optimized for the instrument being used.
The workflow for this specific protocol is visualized below.
